2,4-Furandimethanol
Overview
Description
2,4-Furandimethanol is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with two hydroxymethyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Furandimethanol can be synthesized through several methods. One common approach involves the reduction of 2,4-diformylfuran using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced via catalytic hydrogenation of 2,4-diformylfuran. This process involves the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under high pressure and temperature to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,4-Furandimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-furandicarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form tetrahydrofuran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4-Furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
2,4-Furandimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Furandimethanol exerts its effects involves its ability to undergo various chemical transformations. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in chemical reactions. The furan ring provides stability and reactivity, allowing for the formation of diverse products.
Comparison with Similar Compounds
2,4-Furandimethanol can be compared with other similar compounds such as:
2,5-Furandimethanol: Similar structure but with hydroxymethyl groups at the 2 and 5 positions.
2,4-Furandicarboxylic acid: An oxidized form of this compound.
2,4-Diformylfuran: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
[4-(hydroxymethyl)furan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-2-5-1-6(3-8)9-4-5/h1,4,7-8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGMKJJFLRJMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608441 | |
Record name | (Furan-2,4-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294857-29-7 | |
Record name | (Furan-2,4-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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